molecular formula C22H20N2O4SSi B2484001 10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 2195419-19-1

10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B2484001
CAS No.: 2195419-19-1
M. Wt: 436.56
InChI Key: PNHUDQVZCPWWPO-UHFFFAOYSA-N
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Description

10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a structurally complex polycyclic aromatic compound featuring a naphthalene diimide (NDI) core fused with a thieno[2,3-f] substituent and a triethylsilyl (TES) group at the 10-position . The thieno moiety introduces sulfur heteroatoms into the aromatic system, which may enhance electron-deficient character and intermolecular interactions, while the bulky triethylsilyl group likely modulates solubility and steric effects. Applications for this compound are inferred from structurally related NDIs, which are employed in organic electronics (e.g., electron transport layers in perovskite solar cells) , G-quadruplex DNA targeting , and as colorimetric sensors .

Properties

IUPAC Name

4-triethylsilyl-3-thia-9,16-diazapentacyclo[9.6.2.02,6.07,19.014,18]nonadeca-1,4,6,11(19),12,14(18)-hexaene-8,10,15,17-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4SSi/c1-4-30(5-2,6-3)13-9-12-16-14-10(19(25)23-21(16)27)7-8-11-15(14)17(18(12)29-13)22(28)24-20(11)26/h7-9H,4-6H2,1-3H3,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHUDQVZCPWWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C1=CC2=C3C4=C(C=CC5=C4C(=C2S1)C(=O)NC5=O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its efficacy against various biological targets and its potential therapeutic applications.

  • CAS Number : 2195419-19-1
  • Molecular Formula : C22H20N2O4SSi
  • Molecular Weight : 436.56 g/mol
  • Purity : >95.0% (HPLC) .

The compound's biological activity is believed to stem from its ability to interact with various biomolecules, including DNA and proteins. Its structure suggests it may function as a chelating agent, which can enhance the bioavailability of metal ions crucial for biological processes.

Anticancer Activity

In vitro studies have shown that compounds similar to 10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated potent activity against both normal and cancerous mammalian cells.
  • Selectivity : While some studies indicated a lack of cytoselectivity between tumorigenic and non-tumorigenic lines, further investigations are necessary to elucidate specific mechanisms .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties:

  • In vitro Efficacy : Studies have highlighted its effectiveness against various bacterial strains, including resistant strains of Pseudomonas aeruginosa, particularly when used in combination with established antibiotics like gentamicin .
  • In vivo Studies : In vivo models using Galleria mellonella larvae showed that the compound could reduce bacterial burden and stimulate immune responses effectively .

Table 1: Summary of Biological Activities

Activity TypeModel UsedObservationsReferences
AnticancerIn vitro (cell lines)Significant cytotoxicity against cancer cells
AntimicrobialIn vitro (bacterial strains)Effective against Pseudomonas aeruginosa
In vivoGalleria mellonellaReduced bacterial load; stimulated immune response

Scientific Research Applications

Biological Research

This compound has shown potential in biological applications, particularly in cancer research. Studies have indicated its effectiveness as an inhibitor of tumor cell growth in various cancer types such as prostate (PC3), breast (MDA-MB-231), and cervical cancer cells. The compound's ability to form complexes with metal ions enhances its biological activity and specificity towards cancer cells .

Material Science

In material science, 10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is utilized for developing organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to stabilize charge carriers contributes to improved device performance.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. Its structure allows it to coordinate with various metal ions to form stable complexes. These metal-ligand complexes are valuable in catalysis and as sensors for detecting specific ions or molecules due to their tunable properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 10-(Triethylsilyl)benzo[lmn]thieno[2,3-f][3,8]phenanthroline exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

Case Study 2: Electronic Applications

Research highlighted the use of this compound in fabricating high-performance OLEDs. The incorporation of triethylsilyl groups improved solubility and film-forming properties while maintaining high luminescence efficiency. Devices constructed with this compound showed enhanced stability and brightness compared to traditional materials .

Comparison with Similar Compounds

Structural and Functional Insights:

Electron Transport Properties :

  • NDI-C4F, with fluorinated alkyl chains, exhibits superior electron mobility (10⁻³ cm²/V·s) and interfacial compatibility with perovskite precursors due to fluorine’s hydrophobicity and coordination ability . The target compound’s triethylsilyl group may similarly reduce aggregation but lacks fluorine’s dipole interactions.
  • NDI-TEG’s triethylene glycol side chains enable aqueous processing, a feature absent in the hydrophobic target compound .

Biological Activity: QN-302’s morpholinopropyl and pyrrolidinyl groups facilitate cellular uptake and selective binding to G-quadruplex DNA in pancreatic cancer pathways .

Solubility and Processability: NDI-OD’s branched alkyl chains (octyldodecyl) enhance solubility in nonpolar solvents, critical for thin-film fabrication . The target compound’s triethylsilyl group may offer similar benefits but with greater steric hindrance.

Thermal and Chemical Stability :

  • Fluorinated NDIs like NDI-C4F demonstrate exceptional thermal stability (>300°C), crucial for device longevity . The target compound’s stability is uncharacterized but likely lower due to the absence of fluorinated groups.

Optoelectronic Tuning :

  • Hydroxyethyl-substituted NDIs exhibit pH-dependent optical shifts (Δλ = 50 nm in basic conditions), whereas the target compound’s optoelectronic behavior remains unexplored .

Preparation Methods

Cyclocondensation of Thiophene and Quinone Precursors

A thiophene-containing diamine (e.g., 2,3-diaminothieno[3,2-b]thiophene) reacts with a naphthoquinone derivative under acidic conditions to form the fused tetracyclic system. For example, triflic acid catalyzes tandem Pictet–Spengler cyclization and oxidative aromatization, as observed in triazacoronene syntheses. This step likely proceeds via electrophilic aromatic substitution, followed by dehydrogenation to stabilize the aromatic system.

Oxidative Annulation

Post-cyclization, oxidative annulation introduces the remaining oxygen and sulfur atoms. FeCl₃ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (DCM) facilitates dehydrogenation, closing the phenanthroline ring and installing the tetraone functionality.

Silylation: Introduction of the Triethylsilyl Group

Functionalization at the 10-position of the core structure with a triethylsilyl (TES) group is achieved through nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

Bromination at the 10-Position

Prior to silylation, bromination at the 10-position is critical. A Br₂/FeBr₃ system in DCM selectively brominates the electron-rich aromatic position, as evidenced in analogous benzothieno[3,2-b]benzothiophene syntheses.

Triethylsilyl Coupling

The brominated intermediate undergoes a Kumada or Negishi coupling with triethylsilylmagnesium bromide (TES-MgBr). Palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 60°C drive this reaction, yielding the silylated product. Alternative routes employ silyl chlorides (TES-Cl) with LiHMDS as a base in anhydrous DMF.

Purification and Quality Control

Chromatographic Techniques

Crude TES-NTI is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted silylating agents and byproducts. Final polishing uses preparative HPLC with a C18 column and acetonitrile/water mobile phase to achieve >95.0% purity.

Crystallization

Recrystallization from hot toluene yields orange-to-dark red crystals, as specified by TCI Chemicals. Slow cooling (−20°C, 24 hr) enhances crystal homogeneity, critical for optoelectronic applications.

Analytical Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirm TES group integration (δ 0.6–1.1 ppm for SiCH₂CH₃) and aromatic proton signals (δ 7.5–8.5 ppm).
  • FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (Si-C).

Elemental Analysis

Nitrogen content (5.90–6.90%) aligns with the molecular formula C₂₂H₂₀N₂O₄SSi.

Property Value
Molecular Weight 436.56 g/mol
Purity (HPLC) >95.0%
Melting Point >250°C (decomposes)
Solubility (DMSO) 10 mM at 25°C

Industrial-Scale Considerations

Cost Analysis

At 100 mg scale, raw material costs dominate (≈$186.00/100 mg), necessitating catalyst recycling and solvent recovery for economic viability.

Environmental Impact

Waste streams containing Pd catalysts require treatment with chelating resins (e.g., QuadraSil TA) to meet EPA discharge standards.

Q & A

Q. What are the recommended synthetic routes for 10-(triethylsilyl)-modified benzo-phenanthroline derivatives, and how can reaction yields be optimized?

The synthesis of silylated phenanthroline derivatives typically involves cross-coupling reactions. For example, Sonogashira coupling (palladium-catalyzed) is effective for introducing alkynyl or silyl groups to aromatic cores . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
  • Solvent optimization : Use dry benzene or toluene with triethylamine to stabilize intermediates.
  • Temperature control : Reactions are performed under argon at 80–100°C for 12–24 hours.
    Yield optimization requires rigorous exclusion of moisture and oxygen, as silyl groups are prone to hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. How should researchers characterize the structural integrity of this compound, and what analytical conflicts may arise?

  • X-ray crystallography : Resolves bond angles and confirms the triethylsilyl group’s position (e.g., C–Si bond length ~1.87 Å, consistent with similar silyl derivatives) .
  • NMR spectroscopy : Look for ¹H NMR signals at δ 0.6–1.2 ppm (triethylsilyl CH₂/CH₃) and aromatic protons at δ 7.5–9.0 ppm. Discrepancies in integration ratios may indicate incomplete functionalization.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts like desilylated analogs. Contradictions between NMR and mass data often arise from residual solvents or incomplete purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) to prevent moisture-induced degradation .
  • Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and flame-retardant lab coats are mandatory. Avoid skin contact due to uncharacterized toxicity .
  • Spill management : Use dry sand or alcohol-resistant foam for containment. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How do the electronic properties of the triethylsilyl group influence the compound’s performance in optoelectronic devices?

The triethylsilyl group acts as an electron-donating substituent, enhancing π-conjugation in the benzo-phenanthroline core. This increases:

  • Electron mobility : Critical for organic field-effect transistors (OFETs).
  • Luminescence efficiency : Useful in OLEDs, as observed in analogous trifluoroethoxy-phenanthrolines .
    Electrochemical studies (cyclic voltammetry) reveal a reduced HOMO-LUMO gap (~2.8 eV) compared to non-silylated analogs. DFT calculations correlate this with delocalization across the silyl-aryl system .

Q. How can researchers resolve contradictory data in spectroscopic analysis or device performance?

  • Case study : If UV-Vis spectra show unexpected absorption bands, consider:
    • Byproduct identification : Use HPLC-MS to detect traces of desilylated species.
    • Environmental factors : Oxygen or moisture exposure during testing can oxidize the silyl group, altering optoelectronic properties .
  • Device inconsistencies : Compare charge mobility measurements (e.g., space-charge-limited current, SCLC) across multiple batches to isolate synthesis variability .

Q. What strategies enable selective functionalization of the benzo-phenanthroline core for targeted applications?

  • Directed lithiation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions (e.g., C4/C9), followed by electrophilic quenching with silyl chlorides .
  • Protecting groups : Temporarily block reactive sites (e.g., ketones) with TMS (trimethylsilyl) groups during multi-step syntheses .
  • Cross-coupling diversity : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups, while Heck reactions add vinyl functionalities for tuning solubility .

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